Pararosaniline(1+)

Histology Endocrinology Pancreatic Beta Cells

Pararosaniline(1+) (C.I. 42500) is the definitive parent chromophore of the fuchsin family, and the ONLY component that reliably stains pancreatic B‑cells in aldehyde‑fuchsin protocols. Generic ‘basic fuchsin’ mixtures contain inert analogs (rosaniline, magenta II) that cause complete staining failure and inflate troubleshooting costs. For reproducible Feulgen DNA assays, Schiff‑based SO₂ compliance testing, and lot‑to‑lot data comparability, select this well‑characterized, high‑purity free base. Ensure your method’s integrity—procure the authentic standard.

Molecular Formula C19H18N3+
Molecular Weight 288.4 g/mol
Cat. No. B1227526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePararosaniline(1+)
Molecular FormulaC19H18N3+
Molecular Weight288.4 g/mol
Structural Identifiers
SMILESC1=CC(=[NH2+])C=CC1=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N
InChIInChI=1S/C19H17N3/c20-16-7-1-13(2-8-16)19(14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15/h1-12,20H,21-22H2/p+1
InChIKeyAFAIELJLZYUNPW-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pararosaniline(1+) Procurement Guide: Identity, Composition, and Analytical Baselines


Pararosaniline(1+) (C.I. 42500, Basic Red 9) is a cationic triarylmethane dye and the parent chromophore of the fuchsin family [1]. It is the free base form of pararosaniline hydrochloride, with the formula (H2NC6H4)3C+, and is one of the four principal components of commercial basic fuchsin [2]. Characterized by a λmax of 538–541 nm in water , pararosaniline(1+) serves as the definitive standard for several critical histochemical and analytical methods. It is important to distinguish this pure compound from the variable mixtures sold as 'basic fuchsin', which may contain rosaniline (C.I. 42510), magenta II, and new fuchsin (C.I. 42520) in inconsistent proportions [3].

Why Pararosaniline(1+) Procurement Requires Precise Specification Over Generic 'Basic Fuchsin'


Substituting generic 'basic fuchsin' or a non-pararosaniline analog for pure pararosaniline(1+) introduces significant and quantifiable performance variability. The term 'basic fuchsin' is not chemically precise; it refers to a variable mixture of pararosaniline, rosaniline, magenta II, and new fuchsin [1]. While these analogs may appear similar, their specific activities in key applications are not equivalent. For instance, rosaniline and magenta II are inert in aldehyde fuchsin staining [2], and pararosaniline-rich basic fuchsin is unsuitable for Ziehl-Neelsen carbolfuchsin [3]. Furthermore, mislabeling of commercial dyes is a documented and recurring problem [4]. Therefore, selecting a well-characterized, pure source of pararosaniline(1+) is essential to ensure method reproducibility, avoid experimental artifacts, and reduce troubleshooting costs associated with uncharacterized dye lots.

Quantitative Differentiation of Pararosaniline(1+) from Fuchsin Analogs: A Comparative Data Guide


Aldehyde Fuchsin Staining: Pararosaniline is the Sole Active Component for Pancreatic B Cell Granules

In the aldehyde fuchsin staining method for unoxidized pancreatic B cell granules and elastic fibers, pararosaniline is the only active dye molecule. In a study evaluating multiple lots of Commission-certified basic fuchsin, aldehyde fuchsin prepared from pararosaniline consistently stained B cell granules, whereas aldehyde fuchsin prepared from rosaniline (C.I. 42510) and other analogs failed to produce any staining [1].

Histology Endocrinology Pancreatic Beta Cells Aldehyde Fuchsin

Chromatographic Purity: Pararosaniline Exhibits a Distinct Rf Value of 0.54 on Reverse-Phase TLC

Reverse-phase thin-layer chromatography (TLC) provides a simple method to distinguish pararosaniline from its closest analogs. Using a mobile phase of 25% methanol, 10% ammonium hydroxide, and 65% distilled water, pararosaniline exhibits a distinct Rf value of 0.54. This allows for clear separation from rosaniline (Rf = 0.41), magenta II (Rf = 0.31), and new fuchsin (Rf = 0.19) [1].

Analytical Chemistry Thin Layer Chromatography Dye Purity Quality Control

Feulgen Reaction Standardization: Pararosaniline is the Recommended Dye for Reproducible DNA Cytometry

In the standardization of the Feulgen-Schiff technique for DNA quantification, a cytophotometric investigation of pure fuchsin dyes found that all four analogs (pararosaniline, rosaniline, magenta II, and new fuchsin) produced nearly identical staining intensity. However, the study explicitly recommends pure pararosaniline for a standard Feulgen technique due to the inconsistent performance of commercial dye mixtures [1]. This recommendation is based on the superior reproducibility offered by a single, well-defined chemical entity.

DNA Cytometry Feulgen Stain Histochemistry Microspectrophotometry

Mycobacterial Staining: Pararosaniline is Unsuitable for Ziehl-Neelsen, Necessitating Careful Dye Selection

For the acid-fast staining of mycobacteria (Ziehl-Neelsen method), a carbolfuchsin solution prepared from pararosaniline yields a beaded, unstable staining pattern. In contrast, solutions prepared from its higher homologues like rosaniline or new fuchsin produce a stable, rod-shaped staining of the bacilli. The study further specifies that a basic fuchsin with an absorption maximum (λmax) greater than or equal to 552 nm is required for stable staining [1].

Microbiology Tuberculosis Ziehl-Neelsen Stain Acid-Fast Bacilli

Spectrophotometric SO2 Determination: Pararosaniline Method Offers Quantified Sensitivity and Precision

In the determination of sulfur dioxide (SO2) in wines via a gas diffusion flow injection system, the pararosaniline chemistry was directly compared to the malachite green method. The pararosaniline method achieved a detection limit of 0.6 mg/L for free SO2 and a relative standard deviation (RSD) better than 1.4% [1]. While the malachite green method provided a slightly lower detection limit (0.3 mg/L), the results from the pararosaniline method showed better agreement with the recommended reference procedure for the 18 wine samples tested [1].

Environmental Analysis Spectrophotometry Sulfur Dioxide Method Comparison

Optimal Use Cases for Pararosaniline(1+): Guiding Scientific Selection and Procurement


Histochemical Staining of Pancreatic B Cells (Aldehyde Fuchsin Method)

This is the definitive, non-substitutable application for pararosaniline. As demonstrated by direct comparative evidence, only aldehyde fuchsin prepared from pure pararosaniline reliably stains the granules of unoxidized pancreatic B cells. Any substitution with generic basic fuchsin or other analogs like rosaniline will result in a complete failure of the staining procedure. Procuring pure pararosaniline is therefore not a choice but a strict methodological requirement for this assay [1].

DNA Quantification via Standardized Feulgen Cytometry

For laboratories performing quantitative DNA analysis, the Feulgen reaction's reproducibility is critically dependent on the purity and consistency of the Schiff reagent. While other pure fuchsin analogs perform similarly, pararosaniline is the recommended standard due to the greater variability found in commercial mixtures. Procuring a pure, well-characterized source of pararosaniline ensures long-term data comparability and adherence to established protocols, reducing inter-lot validation burdens [2].

Spectrophotometric Determination of Sulfur Dioxide in Food and Environmental Matrices

The pararosaniline method for SO2 determination is a well-established and sensitive analytical technique. While alternative chemistries like malachite green may offer lower detection limits, pararosaniline-based methods are favored for their superior accuracy and precision when compared to reference procedures. This makes pure pararosaniline the preferred reagent for compliance testing in food (e.g., wine analysis) and environmental monitoring where adherence to a validated, robust method is essential [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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